molecular formula C9H9N3O B1618115 7-Methoxyquinoxalin-5-amine CAS No. 7403-14-7

7-Methoxyquinoxalin-5-amine

Cat. No.: B1618115
CAS No.: 7403-14-7
M. Wt: 175.19 g/mol
InChI Key: YYNJYMYRHBOARL-UHFFFAOYSA-N
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Description

Properties

CAS No.

7403-14-7

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

7-methoxyquinoxalin-5-amine

InChI

InChI=1S/C9H9N3O/c1-13-6-4-7(10)9-8(5-6)11-2-3-12-9/h2-5H,10H2,1H3

InChI Key

YYNJYMYRHBOARL-UHFFFAOYSA-N

SMILES

COC1=CC2=NC=CN=C2C(=C1)N

Canonical SMILES

COC1=CC2=NC=CN=C2C(=C1)N

7403-14-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-methoxy-2,6-dinitro-phenylamine (5 g, 23.5 mmol) in EtOH (200 mL) was hydrogenated over 10% Pd/C (2 g) at 40 psi for 1 hour. After H2 uptake had ceased, the reaction was filtered through a pad of celite and washed with EtOAc (50 mL) and concentrated. Glyoxal (8 ml, 704 mmol) and EtOH (50 mL) were immediately added and the reaction was heated at reflux for 2 hours. The cooled reaction was diluted with H2O (50 mL) and extracted into CH2Cl2 (3×100 mL). The organic phases were combined, dried over Na2SO4, filtered and concentrated. The resulting oil was purified by column chromatography (10% MeOH/CH2Cl2) affording 430 mg (10%) as a red oil. An analytical sample was prepared as the HCl salt from EtOAc affording a red solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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